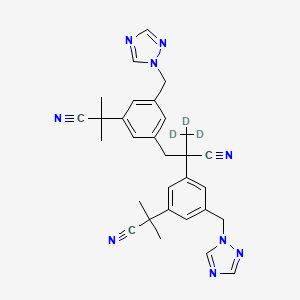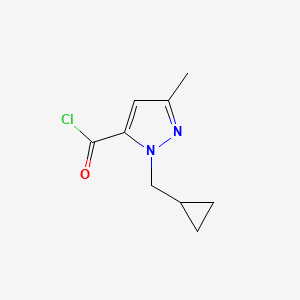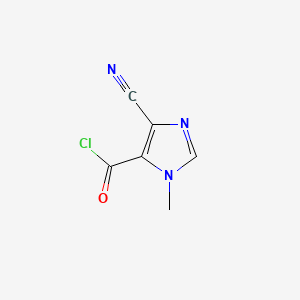
Anastrozole-d3 Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anastrozole-d3 Dimer Impurity is a labeled analogue of Anastrozole Dimer Impurity, which is an impurity of Anastrozole. Anastrozole is a non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The d3 labeling indicates the presence of deuterium, a stable hydrogen isotope, which is used in various scientific studies to trace and analyze the compound’s behavior and interactions .
Méthodes De Préparation
The synthesis of Anastrozole-d3 Dimer Impurity involves multiple steps, including the incorporation of deuterium into the molecular structure. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Anastrozole-d3 Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Applications De Recherche Scientifique
Anastrozole-d3 Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and interactions of Anastrozole and its impurities.
Biology: Utilized in metabolic studies to trace the pathways and interactions of Anastrozole in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Anastrozole.
Mécanisme D'action
The mechanism of action of Anastrozole-d3 Dimer Impurity is similar to that of Anastrozole. It inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, Anastrozole reduces the levels of estrogen in the body, which is crucial in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and the estrogen receptor pathways .
Comparaison Avec Des Composés Similaires
Anastrozole-d3 Dimer Impurity can be compared with other similar compounds, such as:
Anastrozole Dimer Impurity: The non-labeled version of the compound.
Anastrozole EP Impurity B: Another impurity of Anastrozole with a similar structure.
Anastrozole USP Related Compound C: A related compound used in pharmacopoeial standards. The uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracing and analysis in scientific studies
Propriétés
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC(=C1)C(C)(C)C#N)CN2C=NC=N2)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747031 |
Source


|
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329809-14-4 |
Source


|
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

